![molecular formula C14H13N3O3 B14757167 N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide CAS No. 792-38-1](/img/structure/B14757167.png)
N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide is a Schiff base compound derived from isonicotinyl hydrazide and 2,4-dihydroxy acetophenone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between isonicotinyl hydrazide and 2,4-dihydroxy acetophenone. This reaction is usually carried out in methanol under reflux conditions. The resulting product is then purified through recrystallization from methanol, leading to the formation of monoclinic crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted hydrazides.
Applications De Recherche Scientifique
N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an inhibitor of the NS2B-NS3 protease of the Dengue virus.
Medicine: Studied for its antimicrobial and antitubercular properties.
Mécanisme D'action
The mechanism of action of N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on the NS2B-NS3 protease of the Dengue virus is attributed to its ability to bind to the active site of the enzyme, thereby preventing the cleavage of viral polyproteins . This binding disrupts the viral replication process, making it a potential antiviral agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic Acid Hydrazide: A well-known antitubercular agent.
2,4-Dihydroxy Acetophenone: A precursor in the synthesis of various Schiff bases.
Schiff Bases: A broad class of compounds with diverse biological activities.
Uniqueness
N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide stands out due to its dual functional groups (hydrazide and phenolic hydroxyl groups), which contribute to its unique chemical reactivity and biological activity. Its ability to inhibit the NS2B-NS3 protease of the Dengue virus further distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
792-38-1 |
|---|---|
Formule moléculaire |
C14H13N3O3 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-9(12-3-2-11(18)8-13(12)19)16-17-14(20)10-4-6-15-7-5-10/h2-8,18-19H,1H3,(H,17,20)/b16-9+ |
Clé InChI |
FLYFTBZHRIAXCH-CXUHLZMHSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=C(C=C(C=C2)O)O |
SMILES canonique |
CC(=NNC(=O)C1=CC=NC=C1)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


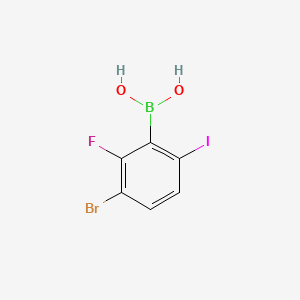
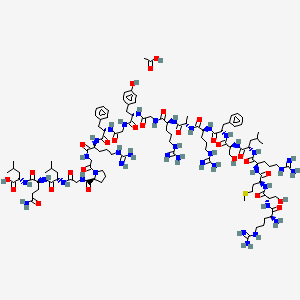
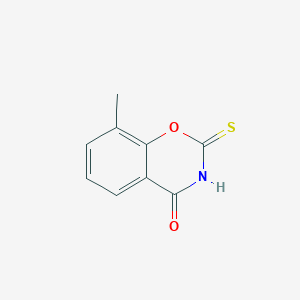

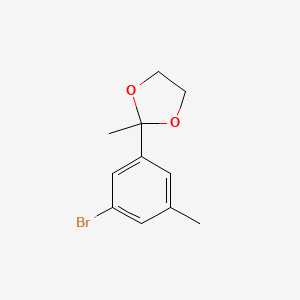
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
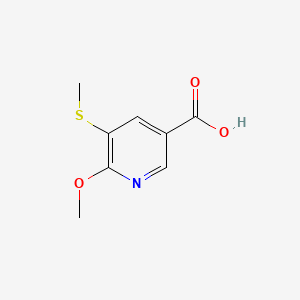
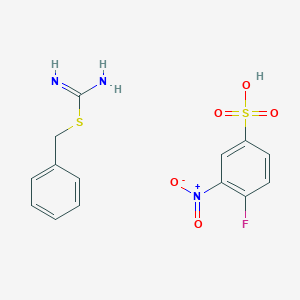
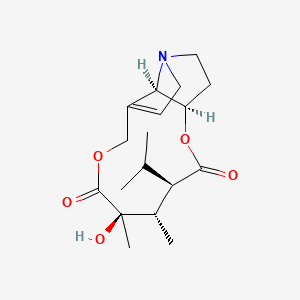
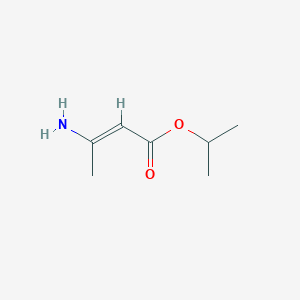
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
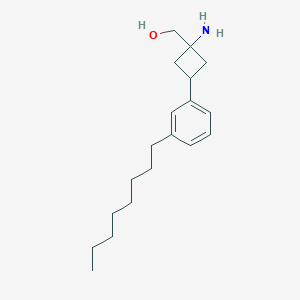
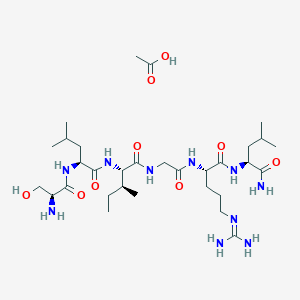
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
